molecular formula C10H14N2O2 B13583982 2-Methyl-1-(2-nitrophenyl)propan-2-amine

2-Methyl-1-(2-nitrophenyl)propan-2-amine

Cat. No.: B13583982
M. Wt: 194.23 g/mol
InChI Key: GECNRZGYIBSYSC-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-nitrophenyl)propan-2-amine is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-nitrophenyl)propan-2-amine typically involves the nitration of a suitable precursor, followed by amination. One common method involves the nitration of 2-methylpropiophenone to form 2-methyl-1-(2-nitrophenyl)propan-1-one, which is then reduced to the corresponding amine using reductive amination techniques . The reaction conditions often include the use of strong acids for nitration and reducing agents such as lithium aluminum hydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-nitrophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-Methyl-1-(2-aminophenyl)propan-2-amine.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

2-Methyl-1-(2-nitrophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-nitrophenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also act as a ligand, binding to specific receptors and modulating their activity. These interactions can trigger various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(2-aminophenyl)propan-2-amine: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-1-(4-nitrophenyl)propan-2-amine: Similar structure but with the nitro group in the para position.

    2-Methyl-1-(2-nitrophenyl)ethan-2-amine: Similar structure but with a shorter carbon chain.

Uniqueness

2-Methyl-1-(2-nitrophenyl)propan-2-amine is unique due to the specific positioning of the nitro group on the phenyl ring and the propan-2-amine structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-1-(2-nitrophenyl)propan-2-amine

InChI

InChI=1S/C10H14N2O2/c1-10(2,11)7-8-5-3-4-6-9(8)12(13)14/h3-6H,7,11H2,1-2H3

InChI Key

GECNRZGYIBSYSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

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